1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride
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Overview
Description
1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group and a methyl group, making it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzenesulfonyl chloride and 2-methylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Procedure: The 2,4-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-methylpiperazine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the mixture is cooled, and the product is precipitated by adding a non-solvent such as diethyl ether. The solid product is then filtered, washed, and dried to obtain the pure compound.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse effects depending on the context of its use.
Comparison with Similar Compounds
1-((2,4-Dichlorophenyl)sulfonyl)-2-methylpiperazine hydrochloride can be compared with other similar compounds, such as:
1-((2,4-Dichlorophenyl)sulfonyl)piperazine: Lacks the methyl group, which may affect its reactivity and biological activity.
1-((2,4-Dichlorophenyl)sulfonyl)-2-ethylpiperazine: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and applications.
1-((2,4-Dichlorophenyl)sulfonyl)-2-phenylpiperazine: Features a phenyl group, which can significantly change its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-2-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2S.ClH/c1-8-7-14-4-5-15(8)18(16,17)11-3-2-9(12)6-10(11)13;/h2-3,6,8,14H,4-5,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGQYMDMYQSNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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